molecular formula C21H19ClN2O3S B12007635 3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide CAS No. 763111-27-9

3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide

Cat. No.: B12007635
CAS No.: 763111-27-9
M. Wt: 414.9 g/mol
InChI Key: GYGLOQJFXILQQP-UHFFFAOYSA-N
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Description

3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide is an organic compound with a complex structure that includes an anilinosulfonyl group, a chloro substituent, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with aniline to form the corresponding anilinosulfonyl derivative. This intermediate is then subjected to further reactions, including reduction and acylation, to introduce the phenylethyl group and form the final benzamide product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(anilinosulfonyl)-4-chloro-N-(1-phenylethyl)benzamide include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the anilinosulfonyl, chloro, and phenylethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

763111-27-9

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

4-chloro-N-(1-phenylethyl)-3-(phenylsulfamoyl)benzamide

InChI

InChI=1S/C21H19ClN2O3S/c1-15(16-8-4-2-5-9-16)23-21(25)17-12-13-19(22)20(14-17)28(26,27)24-18-10-6-3-7-11-18/h2-15,24H,1H3,(H,23,25)

InChI Key

GYGLOQJFXILQQP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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